molecular formula C17H23N3O3 B6529190 2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]-N,N-bis(propan-2-yl)acetamide CAS No. 946305-66-4

2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]-N,N-bis(propan-2-yl)acetamide

Cat. No.: B6529190
CAS No.: 946305-66-4
M. Wt: 317.4 g/mol
InChI Key: RNQBFBUYXKOTHK-UHFFFAOYSA-N
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Description

The compound “2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]-N,N-bis(propan-2-yl)acetamide” is a derivative of 1,3,4-oxadiazole . Oxadiazoles are heterocyclic compounds containing one oxygen and two nitrogen atoms in a five-membered ring . They are known for their diverse biological effects .


Synthesis Analysis

The synthesis of 1,3,4-oxadiazoles often involves reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents . A one-pot 1,3,4-oxadiazole synthesis-arylation strategy has been reported, which involves carboxylic acids, N-isocyaniminotriphenylphosphorane (NIITP), and aryl iodides . This reaction sequence features a second stage copper-catalyzed 1,3,4-oxadiazole arylation .


Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives can be established by the combined practice of UV, IR, 1H NMR, 13C NMR, and mass spectrometry .


Chemical Reactions Analysis

The reaction sequence for the synthesis of 1,3,4-oxadiazoles involves a second stage copper-catalyzed 1,3,4-oxadiazole arylation . This reaction sequence was found to tolerate (hetero)aryl, alkyl, and alkenyl carboxylic acids, and (hetero)aryl iodide coupling partners .


Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives can be determined using various spectroscopic techniques. For instance, IR spectroscopy can provide information about functional groups present in the molecule, while NMR spectroscopy can provide information about the hydrogen and carbon atoms in the molecule .

Mechanism of Action

The mechanism of action of 1,3,4-oxadiazole derivatives can vary depending on their structure and the target they interact with. For instance, some 1,3,4-oxadiazole derivatives have shown anticancer potential by inhibiting specific cancer biological targets, such as inhibiting telomerase activity, HDAC, thymidylate synthase, and the thymidine phosphorylase enzyme .

Future Directions

The 1,3,4-oxadiazole scaffold possesses a wide variety of biological activities, particularly for cancer treatment . Therefore, future research could focus on the development of novel 1,3,4-oxadiazole-based drugs, with structural modifications to ensure high cytotoxicity towards malignant cells .

Properties

IUPAC Name

2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]-N,N-di(propan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c1-11(2)20(12(3)4)16(21)10-22-15-8-6-14(7-9-15)17-19-18-13(5)23-17/h6-9,11-12H,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNQBFBUYXKOTHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CC=C(C=C2)OCC(=O)N(C(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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